molecular formula C13H14N2O2 B2478174 4-(Isoquinolin-1-yloxy)oxolan-3-amine CAS No. 2202292-91-7

4-(Isoquinolin-1-yloxy)oxolan-3-amine

Cat. No.: B2478174
CAS No.: 2202292-91-7
M. Wt: 230.267
InChI Key: AVFJWCLWEBFLJO-UHFFFAOYSA-N
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Description

4-(Isoquinolin-1-yloxy)oxolan-3-amine is a chemical compound with a unique structure that combines an isoquinoline moiety with an oxolane ring

Properties

IUPAC Name

4-isoquinolin-1-yloxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c14-11-7-16-8-12(11)17-13-10-4-2-1-3-9(10)5-6-15-13/h1-6,11-12H,7-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFJWCLWEBFLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=NC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isoquinolin-1-yloxy)oxolan-3-amine typically involves the reaction of isoquinoline derivatives with oxolane intermediates. One common method involves the use of arynes and oxazoles through a tandem Diels–Alder reaction, followed by dehydrogenation, aromatization, and tautomerization processes . This method is advantageous as it does not require transition metals and can be scaled up efficiently.

Industrial Production Methods

the principles of green chemistry, such as the use of water as a solvent and catalyst-free processes, are often employed to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Isoquinolin-1-yloxy)oxolan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include various isoquinoline and oxolane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-(Isoquinolin-1-yloxy)oxolan-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Isoquinolin-1-yloxy)oxolan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity, while the oxolane ring can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Isoquinolin-1-yloxy)oxolan-3-amine is unique due to the combination of the isoquinoline and oxolane rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications .

Biological Activity

4-(Isoquinolin-1-yloxy)oxolan-3-amine, with the chemical formula C12_{12}H12_{12}N2_2O, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Weight : 200.24 g/mol
  • CAS Number : 2202292-91-7
  • Structure : The compound features an isoquinoline moiety linked to an oxolan amine structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. These interactions can modulate several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, which can lead to altered metabolic processes.
  • Receptor Binding : It has been shown to bind selectively to certain receptors, influencing cellular signaling pathways.
  • Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties by inhibiting cancer cell proliferation.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell growth
Enzyme InhibitionModulation of kinase activity
AntimicrobialActivity against specific pathogens

Antitumor Activity

A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50_{50} values in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Interaction Studies

Research focused on the compound's interaction with cyclin-dependent kinases (CDKs). It was found to selectively inhibit CDK4 over CDK2 and CDK1, suggesting potential use as an anticancer agent targeting specific cell cycle regulators. The structure-activity relationship (SAR) indicated that modifications to the isoquinoline portion enhanced binding affinity and selectivity.

Antimicrobial Properties

In vitro assays revealed that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

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